molecular formula C11H14O4 B1456359 Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate CAS No. 628333-35-7

Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate

Cat. No. B1456359
CAS RN: 628333-35-7
M. Wt: 210.23 g/mol
InChI Key: KMSVLXMSEDRKRN-UHFFFAOYSA-N
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Description

“Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O4 . Its molecular weight is 210.23 . It is also known by other names such as Benzenepropanoic acid, 4-hydroxy-3-methoxy-, methyl ester; Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester; Methyl 3-[4-hydroxy-3-(methyloxy)phenyl]propanoate; Methyl dihydroferulate; Methyl hydroferulate .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 . The structure of this compound is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

“Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate” is a liquid at room temperature . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

G Protein-Coupled Receptor (GPCR) Agonists

It’s used in the preparation of potent and orally available GPCR agonists, which are promising candidates for antidiabetic agents. GPCRs play a pivotal role in many physiological processes, and targeting them can lead to significant therapeutic advances .

Enzymatic Coupling of Saccharides to Proteins

This compound may be employed in the enzymatic coupling of saccharides to proteins, a technique important in glycoscience research for understanding and manipulating carbohydrate-protein interactions .

Biological Nitrification Inhibition

In agricultural science, it’s reported to contribute to biological nitrification inhibition in plants like sorghum. This has implications for enhancing crop resilience and reducing nitrogen-based fertilizer usage .

Antioxidant Activity

Due to its phenolic structure, Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate exhibits antioxidant properties. It’s studied for its potential to protect cells from oxidative stress, which is linked to various chronic diseases .

Anti-inflammatory Applications

Research suggests that compounds like Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate may have anti-inflammatory effects. This is significant for the development of new treatments for conditions characterized by inflammation .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 3-(4-hydroxy-2-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSVLXMSEDRKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260013
Record name Methyl 4-hydroxy-2-methoxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

628333-35-7
Record name Methyl 4-hydroxy-2-methoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628333-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-2-methoxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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